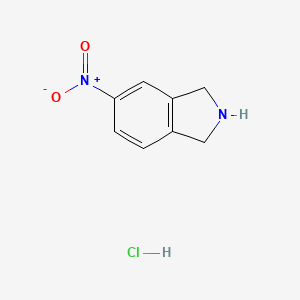

5-Nitroisoindoline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-nitro-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c11-10(12)8-2-1-6-4-9-5-7(6)3-8;/h1-3,9H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBXSPGLHKLBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657852 | |

| Record name | 5-Nitro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400727-69-7 | |

| Record name | 5-Nitro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2,3-dihydro-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Nitroisoindoline Hydrochloride

This guide provides a comprehensive overview of the synthetic pathway for 5-nitroisoindoline hydrochloride, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a multi-step process, beginning with a common starting material and proceeding through nitration and reduction steps, culminating in the formation of the hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental choices.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group at the 5-position provides a versatile handle for further chemical modifications, making 5-nitroisoindoline a valuable building block for creating libraries of compounds for drug discovery. Its hydrochloride salt form often improves stability and solubility, crucial properties for pharmaceutical development. This guide will detail a reliable and reproducible pathway for the synthesis of this important intermediate.

The Synthetic Pathway: A Three-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from phthalimide:

-

Nitration of Phthalimide: Introduction of a nitro group onto the phthalimide backbone to yield 5-nitrophthalimide (also known as 5-nitroisoindoline-1,3-dione).

-

Reduction of 5-Nitrophthalimide: Conversion of the dione functionality to the corresponding isoindoline.

-

Formation of the Hydrochloride Salt: Conversion of the basic 5-nitroisoindoline to its more stable hydrochloride salt.

This pathway is illustrated in the workflow diagram below.

5-Nitroisoindoline hydrochloride CAS number 400727-69-7

An In-Depth Technical Guide to 5-Nitroisoindoline Hydrochloride (CAS: 400727-69-7) for Advanced Drug Discovery

Introduction

The isoindoline scaffold is a privileged heterocyclic framework, serving as the core of numerous commercial drugs and bioactive compounds.[1][2] Its rigid, bicyclic structure provides a valuable template for designing molecules that can effectively interact with a range of biological targets. Within this class of compounds, this compound (CAS: 400727-69-7) emerges as a critical building block for medicinal chemists and drug development professionals. The presence of the nitro group at the 5-position offers a versatile chemical handle for further functionalization, enabling the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its practical applications, analytical validation, and safe handling procedures.

Physicochemical Properties and Specifications

This compound is typically supplied as an off-white to gray solid powder.[3] Understanding its core properties is the first step in its effective utilization in any research or development workflow.

| Property | Value | Source(s) |

| CAS Number | 400727-69-7 | [3][4][5][6] |

| Molecular Formula | C₈H₉ClN₂O₂ | [3][6][7][8] |

| Molecular Weight | 200.62 g/mol | [3][6][8] |

| Appearance | Off-white to gray solid | [3] |

| Purity | Typically >97% | [4][5] |

| Synonyms | 5-Nitro-isoindoline HCl, 5-nitro-2,3-dihydro-1H-isoindole hydrochloride | [6] |

| Storage Conditions | 2-8°C, store in a dry, well-ventilated place | [3][9] |

| Stability | Stable under recommended storage conditions; noted to be hygroscopic | [9] |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and reaction byproducts. A plausible and common synthetic route involves the direct nitration of isoindoline, followed by conversion to its hydrochloride salt.

Proposed Synthetic Workflow

The process begins with the electrophilic aromatic substitution (nitration) of the isoindoline core, followed by protonation to form the stable hydrochloride salt, which aids in purification and improves handling characteristics.

Caption: Synthetic workflow from isoindoline to this compound.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize this compound from isoindoline.

Materials:

-

Isoindoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid solution (2M in Diethyl Ether)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-water bath.

-

Substrate Addition: Slowly add isoindoline to the cooled sulfuric acid while stirring. The temperature should be maintained below 10°C. Causality: This exothermic dissolution must be controlled to prevent unwanted side reactions.

-

Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the isoindoline solution from the dropping funnel. The reaction temperature must be strictly maintained between 0-5°C to ensure regioselectivity and prevent over-nitration.

-

Quenching: After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete, pour the reaction mixture slowly over crushed ice. Causality: Quenching on ice precipitates the product and neutralizes the strong acid.

-

Neutralization & Extraction: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. The crude 5-nitroisoindoline free base will precipitate. Extract the aqueous slurry multiple times with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 5-nitroisoindoline free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of DCM or another suitable solvent. Slowly add a 2M solution of HCl in diethyl ether while stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Applications in Medicinal Chemistry & Drug Development

The primary value of this compound lies in its utility as a versatile pharmaceutical intermediate.[3][7] The nitro group can be readily reduced to an amine, which can then be derivatized, or it can be used in nucleophilic aromatic substitution reactions.

Key Synthetic Applications

-

Precursor for Apolipoprotein B (ApoB) Secretion Inhibitors: 5-Nitroisoindoline is a documented reagent in the synthesis of biphenylcarboxamidoisoindoline derivatives.[3] These compounds have been investigated for their ability to inhibit the secretion of ApoB, a key component of low-density lipoprotein (LDL), making them potential therapeutic agents for treating hyperlipidemia and related cardiovascular diseases.

-

Scaffold for Antipsychotic Agents: The compound is also used in the synthesis of novel benzenesulfonamides.[3] The isoindoline core serves as a rigid scaffold to orient the benzenesulfonamide moiety for potential interaction with dopamine or serotonin receptors, which are common targets for antipsychotic medications.

Caption: Application pathways of this compound in drug discovery.

Quality Control & Analytical Procedures

Ensuring the purity and identity of starting materials is paramount in drug development. High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation are standard QC methods.[10]

Protocol: HPLC-UV Analysis for Purity Assessment

Objective: To determine the purity of a this compound sample.

Instrumentation & Parameters:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

-

Injection: Inject the sample onto the column.

-

Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage. Self-Validation: A sharp, symmetrical main peak is expected. The presence of significant secondary peaks would indicate impurities requiring further characterization.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[11]

| Safety Aspect | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat. | [9][11] |

| Hazards | Causes skin irritation, serious eye irritation, may cause respiratory irritation. | [11] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [9] |

| First Aid (Skin) | Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse. | [9][11] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [9] |

| Storage | Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area. | [3][9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [9][11] |

Causality: The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air. Storing it in a tightly sealed container in a dry environment is critical to maintain its integrity and prevent degradation.[9]

Conclusion

This compound is more than just a chemical reagent; it is a key enabler in the quest for novel therapeutics. Its well-defined structure, coupled with the versatile reactivity of the nitro group, provides a reliable starting point for the synthesis of complex molecules targeting a wide array of diseases, from cardiovascular disorders to central nervous system conditions.[3] For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and handling is fundamental to leveraging its full potential in building the next generation of medicines.

References

- 1. preprints.org [preprints.org]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 3. This compound CAS#: 400727-69-7 [m.chemicalbook.com]

- 4. This compound, CasNo.400727-69-7 Hunan Longxianng Runhui Trading Co.,Ltd China (Mainland) [runhuichem.lookchem.com]

- 5. This compound, CasNo.400727-69-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. This compound 400727-69-7 price,buy Formaldehyde,Formaldehyde supplier-HENAN NEW BLUE CHEMICAL CO.,LTD [lookchem.com]

- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 8. scbt.com [scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. 400727-69-7|this compound|BLD Pharm [bldpharm.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

5-Nitroisoindoline Hydrochloride: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of 5-Nitroisoindoline hydrochloride, a key chemical intermediate in contemporary organic synthesis and drug discovery. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document details the historical context of isoindoline discovery, a plausible synthetic pathway for this compound, its physicochemical properties, and its established and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical foundation and practical insights into the utility of this important molecule.

Introduction: The Isoindoline Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to the development of active pharmaceutical ingredients (APIs).[1] Among these, the isoindoline core, a bicyclic framework consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring, holds a significant position.[1][2] Derivatives of isoindoline exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antitumor, and antipsychotic properties.[1] The structural rigidity and synthetic tractability of the isoindoline scaffold make it an attractive starting point for the design of novel therapeutic agents.

The strategic placement of functional groups on the isoindoline ring system allows for the fine-tuning of a molecule's pharmacological profile. The nitro group, in particular, is a versatile functional group in medicinal chemistry. It can act as a key pharmacophore or serve as a synthetic handle for further chemical modifications, such as reduction to an amino group, which opens avenues for a wide array of subsequent chemical transformations.

Discovery and Historical Context

While a singular discovery paper for this compound is not readily identifiable in the historical literature, its emergence is intrinsically linked to the broader exploration of isoindoline chemistry. The isoindoline structure itself has been known for over a century and has been the subject of extensive synthetic investigation.[3] Early methods for isoindoline synthesis included the reduction of phthalimide and the cyclization of α,α'-dihalo-o-xylenes.[4]

The introduction of a nitro group at the 5-position of the isoindoline ring is a logical step in the functionalization of this scaffold for medicinal chemistry applications. Nitro-aromatic compounds are common intermediates, allowing for the subsequent introduction of an amino group, which is a key feature in many bioactive molecules. The development of synthetic routes to nitro-substituted isoindolines likely arose from the need for versatile building blocks in the synthesis of more complex molecules, including potential drug candidates. The hydrochloride salt form offers improved stability and solubility, which are advantageous for both storage and use in subsequent synthetic steps.

Synthesis of this compound: A Plausible Pathway

A definitive, published, step-by-step synthesis of this compound is not widely available. However, based on established principles of organic chemistry and known transformations of related compounds, a plausible and logical synthetic route can be proposed. This pathway begins with a common starting material, 4-nitrophthalic acid, and proceeds through the formation of the corresponding dione, followed by reduction and salt formation.

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a three-step process:

-

Imide Formation: Conversion of 4-nitrophthalic acid to 5-nitroisoindoline-1,3-dione.

-

Reduction: Reduction of the dione to form 5-nitroisoindoline.

-

Salt Formation: Conversion of 5-nitroisoindoline to its hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on known organic transformations. Researchers should perform their own optimizations and safety assessments.

Step 1: Synthesis of 5-Nitroisoindoline-1,3-dione from 4-Nitrophthalic Acid

-

Rationale: The conversion of a phthalic acid to a phthalimide is a standard condensation reaction. Using a reagent like urea or passing ammonia gas through a heated mixture of the acid are common methods.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-nitrophthalic acid (1 equivalent) and urea (2-3 equivalents).

-

Heat the mixture to 150-180 °C with stirring. The reaction progress can be monitored by the evolution of gas (CO2 and NH3) and by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Recrystallize the solid residue from a suitable solvent (e.g., glacial acetic acid or ethanol) to yield pure 5-nitroisoindoline-1,3-dione.

-

Step 2: Reduction of 5-Nitroisoindoline-1,3-dione to 5-Nitroisoindoline

-

Rationale: The reduction of a phthalimide to an isoindoline can be achieved using various reducing agents. A common method is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or catalytic hydrogenation.

-

Procedure (using Zinc dust and HCl):

-

Suspend 5-nitroisoindoline-1,3-dione (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add activated zinc dust (excess, e.g., 4-6 equivalents) to the suspension.

-

Cool the flask in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture and filter to remove excess zinc.

-

Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-nitroisoindoline.

-

Step 3: Formation of this compound

-

Rationale: The formation of a hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid. Using HCl in an organic solvent allows for the precipitation of the salt.

-

Procedure:

-

Dissolve the crude 5-nitroisoindoline from Step 2 in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

-

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature. Its properties are crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 400727-69-7 | [5][6] |

| Molecular Formula | C₈H₉ClN₂O₂ | [5][6] |

| Molecular Weight | 200.62 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Storage | 2-8°C, keep in a dry and cool condition | [5] |

Characterization of this compound would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing the characteristic peaks for the aromatic and aliphatic protons and carbons of the isoindoline core.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the N-H bond of the secondary amine, the aromatic C-H bonds, and the nitro group (N-O stretching).

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, confirming the empirical formula.

Applications in Research and Development

This compound serves primarily as a versatile intermediate in organic synthesis, particularly in the field of drug discovery.[6] Its utility stems from the presence of two key reactive sites: the secondary amine of the isoindoline ring and the nitro group on the benzene ring.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The primary application of this compound is as a building block for more complex molecules with potential therapeutic value.

-

Derivatization of the Isoindoline Nitrogen: The secondary amine can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions. This allows for the introduction of various side chains and pharmacophores to explore structure-activity relationships (SAR).

-

Modification via the Nitro Group: The nitro group can be reduced to an amino group, which can then be further modified. For example, the resulting 5-aminoisoindoline can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring. The amino group can also be acylated or used in the formation of ureas, thioureas, and sulfonamides.

A notable example of a drug class built upon a substituted isoindoline core is the immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide, which feature a modified isoindoline-1-one structure.[2] While not a direct precursor, the synthesis of analogs of these drugs could potentially involve intermediates derived from 5-nitroisoindoline.

Caption: Applications of this compound in synthesis.

Use in the Synthesis of Benzenesulfonamides

5-Nitroisoindoline has been utilized as a reagent in the synthesis of benzenesulfonamides, a class of compounds known to exhibit a range of biological activities, including potential antipsychotic properties.

Role in the Development of Apolipoprotein B Secretion Inhibitors

The isoindoline scaffold has been incorporated into biphenylcarboxamidoisoindoline derivatives that act as inhibitors of apolipoprotein B (ApoB) secretion. These compounds have potential applications in the treatment of dyslipidemia and related cardiovascular diseases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. While its specific discovery and history are not extensively documented, its utility can be inferred from the broader importance of the isoindoline scaffold and the strategic use of the nitro group in chemical synthesis. The plausible synthetic route outlined in this guide provides a practical framework for its preparation. As the demand for novel therapeutics continues to grow, the importance of key building blocks like this compound in the drug discovery and development pipeline is set to increase.

References

- 1. Isoindoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]

- 5. Isoindoline synthesis [organic-chemistry.org]

- 6. Isoindolinone synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 5-Nitroisoindoline Hydrochloride: Synthesis, Characterization, and Applications in Medicinal Chemistry

This guide provides an in-depth review of 5-Nitroisoindoline hydrochloride, a key heterocyclic building block in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to offer a deeper understanding of the causality behind experimental choices, ensuring both scientific accuracy and practical applicability. We will explore its synthesis, detailed characterization, and pivotal role as a versatile intermediate in the development of novel therapeutics.

Introduction: The Strategic Importance of the Isoindoline Scaffold

The isoindoline core, a bicyclic structure consisting of a fused benzene and pyrrolidine ring, is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity.[1] Its rigid, three-dimensional structure makes it an attractive starting point for designing molecules that can precisely interact with biological targets. The introduction of a nitro group at the 5-position, as in 5-nitroisoindoline, dramatically enhances its utility. This powerful electron-withdrawing group can serve as a handle for further chemical modifications, most notably its reduction to a primary amine, which opens up a vast chemical space for derivatization through amide bond formation, sulfonylation, and other key coupling reactions.

This guide focuses on the hydrochloride salt of 5-nitroisoindoline (CAS: 400727-69-7), the preferred form for handling and storage due to its enhanced stability and crystallinity compared to the free base.[2][3] We will detail a robust synthetic pathway, methods for its characterization, and provide field-proven insights into its application in the synthesis of high-value pharmaceutical agents.

Synthesis and Purification of this compound

A reliable and scalable synthesis is paramount for any building block intended for drug development. While a single, unified protocol for this compound is not commonly cited, a robust and logical pathway can be constructed from established organochemical principles. The following multi-step synthesis is designed for efficiency and reproducibility.

Diagram of the Synthetic Pathway

Caption: Proposed three-step synthesis of 5-Nitroisoindoline HCl.

Step 1: Synthesis of Isoindoline (Free Base)

Rationale: The synthesis begins with the construction of the core isoindoline ring. A highly efficient method involves the double N-alkylation of ammonia with α,α′-dibromo-o-xylene.[4] Using a biphasic system with a suitable solvent like 1,4-dioxane and a strong base ensures the reaction proceeds smoothly at ambient temperature, offering high yields and avoiding the harsh conditions of older methods.[4]

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add α,α′-dibromo-o-xylene (10.0 g, 37.9 mmol) and 1,4-dioxane (100 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide (3.8 g, 95 mmol) in 20 mL of water.

-

Add the aqueous NaOH solution to the flask, followed by concentrated ammonium hydroxide (28-30%, 10 mL).

-

Stir the resulting biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting dibromide is consumed.

-

Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude isoindoline as an oil. The product can be purified by vacuum distillation if necessary.

Step 2: Electrophilic Nitration of Isoindoline

Rationale: The critical step is the regioselective introduction of the nitro group. The pyrrolidine ring is an activating, ortho-, para-directing group. Nitration is expected to occur primarily at the 5-position (para to the nitrogen). Standard nitrating conditions (a mixture of nitric and sulfuric acid) are effective, but the reaction must be performed at low temperature (0°C) to control the exotherm and prevent over-nitration or degradation of the acid-sensitive substrate.

Experimental Protocol:

-

In a 250 mL three-neck flask fitted with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0°C.

-

Slowly add the crude isoindoline (4.5 g, 37.8 mmol) from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid (2.7 mL, ~64 mmol) to concentrated sulfuric acid (10 mL) in the dropping funnel, pre-cooled to 0°C.

-

Add the nitrating mixture dropwise to the isoindoline solution over 30-45 minutes, maintaining the internal temperature at 0-5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.

-

Very carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker.

-

Neutralize the acidic solution by the slow addition of a cold, concentrated sodium hydroxide solution until the pH is ~8-9. This step must be performed with extreme caution in an efficient fume hood due to the heat generated. The product, 5-nitroisoindoline free base, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 3: Formation of the Hydrochloride Salt

Rationale: Converting the free base to its hydrochloride salt enhances stability and improves its handling characteristics. This is achieved by reacting the amine with hydrochloric acid in a non-aqueous solvent, causing the ionic salt to precipitate.[2][5] Using a solution of HCl in an organic solvent like dioxane or ethanol is preferable to bubbling HCl gas, as it offers better stoichiometric control and safety.[2]

Experimental Protocol:

-

Dissolve the dried 5-nitroisoindoline free base (e.g., 5.0 g, 30.5 mmol) in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 100-150 mL) in an Erlenmeyer flask. Gentle warming may be required.

-

Cool the solution in an ice bath.

-

While stirring, slowly add a 4M solution of HCl in 1,4-dioxane dropwise.

-

The this compound salt will immediately precipitate as a solid.[2][5]

-

Continue adding the HCl solution until no further precipitation is observed (a slight excess is acceptable).

-

Stir the resulting slurry in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted free base and excess HCl.

-

Dry the final product, an off-white to gray solid, in a vacuum oven at 40-50°C.[2]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 400727-69-7 | [2] |

| Molecular Formula | C₈H₉ClN₂O₂ | [2] |

| Molecular Weight | 200.62 g/mol | [2] |

| Appearance | Off-white to gray solid | [2] |

| Storage Temp. | 2-8°C, Hygroscopic | [2][3] |

Expected Spectroscopic Data

The following data are predicted based on the known spectra of the free base (5-nitroindoline) and general principles of spectroscopy.

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The presence of the ammonium proton (NH₂⁺) will be a key feature.

-

δ ~10.0-11.0 ppm (broad singlet, 2H, -NH₂⁺-): The acidic protons of the hydrochloride salt.

-

δ ~8.0-8.2 ppm (m, 2H, Ar-H): Aromatic protons ortho to the nitro group.

-

δ ~7.0-7.2 ppm (d, 1H, Ar-H): Aromatic proton ortho to the pyrrolidine ring.

-

δ ~4.6-4.8 ppm (s, 4H, -CH₂-N-CH₂-): The four equivalent protons of the isoindoline ring, shifted downfield due to the adjacent ammonium group.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~146-148 ppm (C-NO₂)

-

δ ~140-145 ppm (Ar-C quaternary)

-

δ ~120-130 ppm (Ar-CH)

-

δ ~115-120 ppm (Ar-CH)

-

δ ~50-55 ppm (-CH₂)

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~2800-3100 (broad): N-H⁺ stretching of the secondary ammonium salt.[6]

-

~1520 and ~1350 (strong): Asymmetric and symmetric N-O stretching of the nitro group.

-

~1600, ~1480: C=C stretching of the aromatic ring.

-

Analytical Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.

-

Method: Reversed-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV at 254 nm.

-

Expected Result: A pure sample (>98%) will show a single major peak.

Applications in Medicinal Chemistry

This compound is not a therapeutic agent itself but a critical starting material. Its value lies in the facile reduction of the nitro group to an amine, creating a nucleophilic center for building more complex molecules.

Caption: General workflow for utilizing 5-Nitroisoindoline in synthesis.

Case Study 1: Synthesis of Biphenylcarboxamidoisoindoline Apolipoprotein B (ApoB) Secretion Inhibitors

Background: Elevated levels of Apolipoprotein B (ApoB) are strongly associated with atherosclerosis and cardiovascular disease.[7] Inhibiting the microsomal triglyceride transfer protein (MTP), which is essential for the assembly and secretion of ApoB-containing lipoproteins, is a validated therapeutic strategy.[8] A class of potent MTP inhibitors is based on the biphenylcarboxamidoisoindoline scaffold, for which 5-nitroisoindoline is a key precursor.[9][10]

Synthetic Workflow:

-

Reduction of the Nitro Group: The nitro group of 5-nitroisoindoline is reduced to 5-aminoisoindoline. Catalytic hydrogenation (H₂ over Palladium on Carbon) is a clean and efficient method.

-

Amide Coupling: The resulting 5-aminoisoindoline is coupled with an activated biphenyl carboxylic acid derivative (e.g., an acid chloride or using standard peptide coupling reagents like HATU) to form the final inhibitor.

Representative Protocol (Amide Coupling):

-

To a solution of 5-aminoisoindoline (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the mixture to 0°C.

-

Slowly add a solution of the desired biphenylacetyl chloride (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the target biphenylcarboxamidoisoindoline.

Case Study 2: Building Block for Novel Benzenesulfonamide-Based Antipsychotics

Background: The benzenesulfonamide moiety is a common feature in many marketed drugs, including some antipsychotic agents. The ability to append this functional group to a rigid, nitrogen-containing scaffold like isoindoline allows for the exploration of new chemical space in the search for next-generation central nervous system (CNS) agents.[11]

Synthetic Workflow:

-

Reduction to Amine: As in the previous case, 5-nitroisoindoline is first reduced to 5-aminoisoindoline.

-

Sulfonamide Formation: The 5-aminoisoindoline is then reacted with a substituted benzenesulfonyl chloride in the presence of a base like pyridine to form the stable sulfonamide linkage.

Representative Protocol (Sulfonamide Formation):

-

Dissolve 5-aminoisoindoline (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool to 0°C.

-

Add the desired benzenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into ice-water and acidify with 2M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or silica gel chromatography to obtain the target benzenesulfonamide derivative.

Safety, Handling, and Storage

As a nitro-aromatic compound and an amine salt, this compound requires careful handling.

-

Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9][12]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[2] The material is hygroscopic and should be protected from moisture.[3]

Conclusion

This compound is a high-value, versatile chemical intermediate whose strategic importance in medicinal chemistry is clear. Its synthesis, while requiring careful control, is based on well-established and scalable chemical reactions. The true power of this molecule is unlocked upon the reduction of its nitro group, providing a gateway to diverse and complex molecular architectures, including potent inhibitors of ApoB secretion and novel sulfonamide-based therapeutics. This guide has provided a comprehensive framework for its synthesis, characterization, and application, grounding procedural steps in chemical rationale to empower researchers in their drug discovery efforts.

References

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2012032523A2 - Compositions comprising acidic extracts of mastic gum - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. youtube.com [youtube.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Mipomersen, an apolipoprotein B synthesis inhibitor, reduces atherogenic lipoproteins in patients with severe hypercholesterolemia at high cardiovascular risk: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apolipoprotein B antisense inhibition--update on mipomersen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MY136632A - N-aryl piperidine substituted biphenylcarboxamides as inhibitors of apolipoprotein b secretion - Google Patents [patents.google.com]

- 10. BR9714364A - Amidas inibidoras da secreção de apo b/mtp - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-Nitroindole(6146-52-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 5-Nitroisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Nitroisoindoline hydrochloride is a key building block in medicinal chemistry, utilized in the synthesis of a variety of pharmacologically active agents. A thorough understanding of its solubility is paramount for its effective use in drug discovery and development, impacting everything from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not widely published, this document outlines the fundamental principles and detailed methodologies required to generate this critical information in a laboratory setting. We will delve into the predicted physicochemical properties of the molecule, provide step-by-step protocols for solubility determination and analytical quantification, and discuss the expected solubility trends in various solvent systems.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like this compound, which often serves as a starting material or intermediate, its solubility profile dictates the choice of reaction conditions, purification methods, and ultimately, its suitability for further development. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and can be a significant hurdle in the formulation of a final drug product. Therefore, a comprehensive characterization of a compound's solubility in a range of relevant solvents is a critical early-stage activity in the drug development pipeline.

Physicochemical Properties of this compound: A Predictive Analysis

While extensive experimental data on the physicochemical properties of this compound is limited in publicly available literature, we can infer some of its expected behavior based on its chemical structure and information from chemical suppliers.

Molecular Structure:

-

Appearance: Off-white to gray solid.[4]

Predicted Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, lipids, and non-polar solvents. A predicted LogP value for 5-nitro-2,3-dihydro-1H-isoindole, the free base of the compound , is approximately 2.85.[5] For drug-like molecules, LogP values are critical in predicting their behavior in biological systems.[6] A positive LogP value suggests a preference for lipophilic environments over aqueous ones.

The hydrochloride salt form will significantly influence its aqueous solubility. The presence of the ionizable amine group, which will be protonated at physiological pH, will increase its polarity and, consequently, its solubility in polar solvents like water.

Predicted Acidity (pKa)

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8] This method involves allowing an excess of the solid compound to equilibrate with a solvent over a period of time, followed by the quantification of the dissolved solute in the saturated solution.

The Shake-Flask Method Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 1 mL) of the desired solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to confirm the necessary incubation time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the suspension through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Analytical Method Development for Quantification: HPLC-UV

A robust and validated analytical method is essential for accurately quantifying the concentration of this compound in the saturated solutions. HPLC-UV is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[9][10]

Proposed HPLC-UV Method Parameters

The following table outlines a starting point for developing an HPLC-UV method for the analysis of this compound. Optimization of these parameters will be necessary.

| Parameter | Proposed Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | A standard reverse-phase column suitable for the separation of moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA | TFA is a common ion-pairing agent that improves peak shape for basic compounds. A gradient elution may be necessary. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A standard injection volume. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | To be determined by UV-Vis scan | A UV-Vis spectrum of this compound should be acquired to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. The nitroaromatic chromophore is expected to have a strong absorbance in the UV region.[11][12] |

Method Validation

Once the method is optimized, it must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Expected Solubility Profile of this compound

Based on its chemical structure and predicted physicochemical properties, we can anticipate the following solubility trends for this compound:

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

As a hydrochloride salt, this compound is expected to exhibit its highest solubility in polar protic solvents. The ionic nature of the salt and the ability of these solvents to form hydrogen bonds will facilitate the dissolution process. The solubility in water will be pH-dependent, with higher solubility at lower pH values where the amine is fully protonated.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Good solubility is also expected in polar aprotic solvents like DMSO and DMF.[13][14] These solvents have high dielectric constants and are excellent at solvating cations and anions. Acetonitrile, being less polar, will likely be a poorer solvent compared to DMSO and DMF.

Nonpolar Solvents (e.g., Toluene, Hexane)

Due to its ionic and polar nature, this compound is expected to have very low to negligible solubility in nonpolar solvents.

The following diagram illustrates the relationship between the physicochemical properties of this compound and its expected solubility.

Caption: Factors Influencing Expected Solubility.

Conclusion and Future Perspectives

While specific, publicly available solubility data for this compound is scarce, a comprehensive understanding of its solubility can be achieved through the systematic application of established experimental and analytical techniques. This guide provides a robust framework for researchers to determine the solubility of this important chemical intermediate in a variety of solvent systems. The protocols outlined herein for the shake-flask method and HPLC-UV analysis, combined with an understanding of the compound's predicted physicochemical properties, will empower scientists to generate the critical data needed to drive their research and development efforts forward. The generation and publication of such data would be a valuable contribution to the scientific community, aiding in the more efficient and effective use of this compound in the synthesis of novel therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 400727-69-7 [m.chemicalbook.com]

- 3. This compound Salt | LGC Standards [lgcstandards.com]

- 4. 5-Nitroisoindoline,46053-72-9-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 5. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 14. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Nitroisoindoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroisoindoline hydrochloride is a key chemical intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural integrity and purity are paramount for the successful development of novel therapeutics. This technical guide provides an in-depth analysis of the spectroscopic data essential for the characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is designed to serve as a practical resource for researchers, offering not just data, but also the underlying scientific principles and methodologies for its accurate interpretation.

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The introduction of a nitro group at the 5-position significantly influences the molecule's electronic properties, which can be critical for its interaction with biological targets. As such, unambiguous confirmation of its structure through spectroscopic methods is a foundational step in any research and development pipeline.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₈H₉ClN₂O₂, presents distinct features that are readily identifiable by various spectroscopic techniques. The molecule consists of a bicyclic system with a benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom. The nitro group is attached to the aromatic ring, and the hydrochloride salt form involves the protonation of the isoindoline nitrogen.

Below is a diagram illustrating the chemical structure and the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Chemical structure of this compound.

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the isoindoline ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often preferred for hydrochloride salts as it can dissolve the sample well and allows for the observation of N-H protons.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Data and Interpretation

The expected chemical shifts (δ) for the protons of this compound are summarized in the table below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | 8.2 - 8.4 | d | ~2 | 1H |

| H6 | 8.0 - 8.2 | dd | ~8, 2 | 1H |

| H7 | 7.6 - 7.8 | d | ~8 | 1H |

| H1, H3 (CH₂) | 4.5 - 4.8 | s | - | 4H |

| N-H₂⁺ | 9.5 - 10.5 | br s | - | 2H |

Causality Behind Expected Shifts:

-

Aromatic Protons (H4, H6, H7): The strong electron-withdrawing nature of the nitro group at C5 causes a significant downfield shift for the adjacent protons. H4 and H6 are expected to be the most deshielded. The ortho-coupling between H6 and H7 will result in a doublet of doublets for H6 and a doublet for H7. H4, being meta to H6 and para to H7, is expected to appear as a doublet due to a small meta-coupling with H6.

-

Aliphatic Protons (H1, H3): The two methylene groups (CH₂) of the isoindoline ring are chemically equivalent due to rapid conformational changes, and are therefore expected to appear as a single singlet. Their proximity to the electron-withdrawing aromatic ring and the protonated nitrogen atom will shift them downfield compared to simple alkanes.

-

Amine Protons (N-H₂⁺): The protons on the positively charged nitrogen atom are expected to be significantly deshielded and will appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature.

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct signals for each of the eight carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C5 (C-NO₂) | 147 - 150 |

| C7a | 140 - 143 |

| C3a | 135 - 138 |

| C7 | 128 - 131 |

| C6 | 122 - 125 |

| C4 | 118 - 121 |

| C1, C3 (CH₂) | 52 - 55 |

Causality Behind Expected Shifts:

-

Aromatic Carbons: The carbon atom directly attached to the nitro group (C5) will be the most downfield-shifted aromatic carbon due to the strong deshielding effect of the nitro group. The other aromatic carbons will have chemical shifts typical for a substituted benzene ring, with their exact positions influenced by the electronic effects of the nitro group and the fused ring system.

-

Aliphatic Carbons (C1, C3): The two equivalent methylene carbons will appear as a single peak in the aliphatic region of the spectrum.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 2800 | N-H⁺ stretch (amine salt) | Broad, Strong |

| 1610 - 1590 | C=C aromatic stretch | Medium |

| 1550 - 1500 | Asymmetric N-O stretch (nitro group) | Strong |

| 1360 - 1320 | Symmetric N-O stretch (nitro group) | Strong |

| 850 - 800 | C-H out-of-plane bend (aromatic) | Strong |

Causality Behind Expected Absorptions:

-

N-H⁺ Stretch: The broad and strong absorption in the 3100-2800 cm⁻¹ region is characteristic of the stretching vibration of the N-H bonds in the ammonium salt.

-

Nitro Group Stretches: The two strong bands for the asymmetric and symmetric stretching of the N-O bonds are definitive indicators of the nitro group.

-

Aromatic C=C Stretch: The absorption in the 1610-1590 cm⁻¹ region is typical for aromatic ring stretching vibrations.

-

Aromatic C-H Bend: The strong absorption in the 850-800 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for analyzing polar and ionic compounds like hydrochloride salts.

-

Acquisition: Acquire the spectrum in positive ion mode.

Predicted Mass Spectrum Data and Interpretation

-

Molecular Ion: In positive mode ESI-MS, the base peak is expected to correspond to the protonated molecule of the free base, [M+H]⁺, where M is 5-Nitroisoindoline. The expected m/z value would be approximately 165.06, corresponding to the molecular formula C₈H₉N₂O₂⁺. The hydrochloride salt itself will not be observed directly.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for such compounds may involve the loss of the nitro group (NO₂) or cleavage of the isoindoline ring. A diagram of a plausible fragmentation pathway is shown below.

Caption: Plausible ESI-MS fragmentation pathway for 5-Nitroisoindoline.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity and integrity of this crucial synthetic intermediate. The provided experimental protocols and data interpretation guidelines are intended to be a valuable resource for scientists engaged in pharmaceutical research and development, ensuring the quality and reliability of their chemical entities. It is important to note that the presented spectral data are predictive and should be confirmed with experimental results for the specific batch of the compound being used.

potential reactive sites of 5-Nitroisoindoline hydrochloride

An In-depth Technical Guide to the Potential Reactive Sites of 5-Nitroisoindoline Hydrochloride

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and fine chemical synthesis.[1][2] Its utility stems from a unique confluence of reactive sites: a secondary amine within the isoindoline core, a reducible nitro group, and an electron-deficient aromatic ring. Understanding the distinct reactivity of each site is paramount for chemists aiming to leverage this scaffold for the synthesis of complex molecular architectures, including apolipoprotein B secretion inhibitors and potential antipsychotic agents.[2] This guide provides a comprehensive analysis of the molecule's reactive potential, grounded in established chemical principles and supported by actionable experimental protocols. We will dissect the electronic landscape of the molecule, predict its behavior in key synthetic transformations, and offer field-proven methodologies for its derivatization.

Molecular Architecture and Electronic Profile

To rationally approach the synthetic utility of this compound, we must first understand its structural and electronic characteristics. The molecule consists of a bicyclic isoindoline core where a benzene ring is fused to a pyrrolidine ring. The key features dictating its reactivity are:

-

The Isoindoline Nitrogen: A secondary amine which, in its hydrochloride salt form, is protonated. To engage in nucleophilic reactions, it requires deprotonation with a suitable base.

-

The Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic attack. It is also a versatile functional handle, readily reducible to an amine.

-

The Aromatic Ring: The electron density of the benzene ring is significantly polarized by the nitro group, creating specific sites of electrophilicity.

The interplay between these groups defines the molecule's chemical personality and provides multiple avenues for selective modification.

Primary Reactive Sites and Key Transformations

The synthetic potential of this compound can be logically categorized by targeting its three principal reactive zones.

The Nitro Group: A Gateway to Functionalization

The reduction of the aromatic nitro group to a primary amine is arguably the most powerful and widely utilized transformation for this class of compounds. This conversion dramatically alters the electronic properties of the aromatic ring, transforming the deactivating nitro group into a strongly activating, ortho-, para-directing amino group.[3] This opens up a new set of synthetic possibilities, including subsequent electrophilic aromatic substitution or amide bond formation.

Common Reduction Methodologies

The choice of reducing agent is critical and depends on the overall functional group tolerance of the substrate.

| Method | Reagents & Conditions | Advantages | Considerations |

| Catalytic Hydrogenation | H₂ (gas), Palladium on Carbon (Pd/C) or Raney Nickel, in a solvent like Methanol or Ethanol.[4] | High yield, clean reaction, simple workup (filtration of catalyst). | Pd/C can also reduce other functional groups (e.g., alkenes, alkynes) and may cause dehalogenation. Raney Nickel is an alternative to avoid dehalogenation.[4] |

| Metal/Acid Reduction | Fe, Sn, or Zn metal with HCl or Acetic Acid.[3] | Cost-effective, tolerant of many functional groups that are sensitive to hydrogenation. | Workup can be cumbersome due to the formation of metal salts, often requiring strongly basic conditions to liberate the free amine.[5] |

| Transfer Hydrogenation | Ammonium formate (HCOONH₄) with Pd/C. | Avoids the need for pressurized hydrogen gas, making it safer and more convenient for lab-scale synthesis. | |

| Chemoselective Reduction | Tin(II) Chloride (SnCl₂) in Ethanol or Ethyl Acetate.[4] | Mild conditions, offering good selectivity for the nitro group in the presence of other reducible groups like nitriles or esters.[4][5] |

The resulting 5-aminoisoindoline is a valuable intermediate, primed for reactions such as diazotization, acylation, and further substitution on the aromatic ring.

The Isoindoline Nitrogen: Nucleophilic Reactivity

The secondary amine of the isoindoline core is a potent nucleophile once liberated from its hydrochloride salt form by a base. This site is the primary handle for introducing diversity through N-alkylation and N-acylation reactions.

-

N-Alkylation: This reaction introduces alkyl substituents onto the nitrogen atom, a key step in modulating the pharmacological properties of isoindoline-based compounds. The reaction typically proceeds via an Sₙ2 mechanism with alkyl halides or via reductive amination. Iron-catalyzed N-alkylation of indolines with alcohols has also been reported as an efficient method.[6]

-

N-Acylation: The reaction with acyl chlorides or anhydrides forms a stable amide bond. This transformation is often used to install directing groups for subsequent C-H activation or to synthesize specific target molecules.

The reactivity of this nitrogen is fundamental to building out the molecular scaffold and is a common strategy in library synthesis for drug discovery programs.[7]

The Aromatic Ring: A Tale of Two Reactivities

The electronic nature of the aromatic ring in 5-Nitroisoindoline is dominated by the strong deactivating effect of the nitro group.

-

Electrophilic Aromatic Substitution (EAS): Reactions such as nitration, halogenation, or Friedel-Crafts alkylation are significantly hindered.[8][9] The powerful electron-withdrawing nature of the -NO₂ group makes the ring electron-poor and thus a poor nucleophile. If forced under harsh conditions, substitution would be directed to the positions meta to the nitro group (C4 and C6).

-

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron deficiency created by the nitro group makes the ring susceptible to attack by strong nucleophiles.[10] The nitro group strongly stabilizes the negative charge in the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho and para positions relative to the nitro group.[10][11] In 5-Nitroisoindoline, the C4 and C6 positions are activated towards nucleophilic displacement of a suitable leaving group (or, in some cases, hydrogen in a process known as Vicarious Nucleophilic Substitution).[11]

The diagram below illustrates the primary modes of reactivity for 5-Nitroisoindoline.

Caption: Key reactive sites of 5-Nitroisoindoline and their corresponding transformations.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing a reliable starting point for the synthesis of key derivatives.

Protocol 1: Reduction of 5-Nitroisoindoline to 5-Aminoisoindoline via Catalytic Hydrogenation

This protocol details the conversion of the nitro group to an amine, a cornerstone transformation.

// Nodes start [label="Dissolve 5-Nitroisoindoline HCl\nin Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; add_catalyst [label="Add 10% Pd/C catalyst\n(5-10 mol%)", fillcolor="#FBBC05", fontcolor="#202124"]; purge [label="Purge vessel with N₂,\nthen introduce H₂ (balloon or Parr shaker)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Stir vigorously at RT\n(Monitor by TLC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="Filter through Celite® to remove catalyst,\nwash with Methanol", fillcolor="#FBBC05", fontcolor="#202124"]; concentrate [label="Concentrate filtrate\nunder reduced pressure", fillcolor="#FBBC05", fontcolor="#202124"]; end_product [label="Obtain 5-Aminoisoindoline\n(as hydrochloride salt)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> add_catalyst; add_catalyst -> purge; purge -> react; react -> filter; filter -> concentrate; concentrate -> end_product; }

References

- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. This compound CAS#: 400727-69-7 [m.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 5-Nitroisoindoline Hydrochloride in Modern Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 5-Nitroisoindoline Hydrochloride

This compound (CAS: 400727-69-7) is a versatile heterocyclic building block that has gained traction in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive secondary amine within the isoindoline core and a strategically placed nitro group on the benzene ring, offers a dual-pronged approach to molecular elaboration. The isoindoline scaffold is a recognized "privileged structure," appearing in numerous biologically active compounds. The nitro group serves not only as a powerful electron-withdrawing modulator of the aromatic system but also as a synthetic precursor to an amino group, unlocking a vast potential for further derivatization.

This guide provides an in-depth exploration of this compound as a reagent, detailing its applications, step-by-step synthetic protocols, and the chemical principles that underpin its utility.

| Property | Value |

| CAS Number | 400727-69-7 |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| Appearance | Off-white to gray solid |

| Storage | 2-8°C, under inert gas, protected from light |

Core Synthetic Applications

The primary utility of this compound lies in its role as a scaffold for constructing more complex molecules. The secondary amine is readily functionalized via N-acylation or N-arylation, while the nitro group can be reduced to an amine, providing a second, distinct point for modification. This sequential functionalization is a cornerstone of its application in drug discovery.

Key areas of application include:

-

Synthesis of Novel Carboxamides: It is a key reagent in the synthesis of biphenylcarboxamidoisoindoline derivatives, which have been investigated as inhibitors of apolipoprotein B secretion.[1][2]

-

Development of CNS-Active Agents: The isoindoline core is utilized in building benzenesulfonamides that may possess antipsychotic properties.[1][2]

-

Precursor to Diamino Scaffolds: Following N-functionalization, the reduction of the nitro group yields a 5-aminoisoindoline derivative. This transformation is crucial for creating compounds with diverse substitution patterns, a common strategy in structure-activity relationship (SAR) studies.

Experimental Protocols & Methodologies

Protocol 1: N-Acylation of 5-Nitroisoindoline with an Acid Chloride